METHYL (E)-2-CYANO-3-{4-METHOXY-3-[(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)METHYL]PHENYL}-2-PROPENOATE
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Overview
Description
METHYL (E)-2-CYANO-3-{4-METHOXY-3-[(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)METHYL]PHENYL}-2-PROPENOATE is a complex organic compound that features a triazole ring, a cyano group, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL (E)-2-CYANO-3-{4-METHOXY-3-[(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)METHYL]PHENYL}-2-PROPENOATE typically involves multiple steps. One common approach includes the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with a suitable aldehyde to form an intermediate, which is then subjected to further reactions to introduce the cyano and methoxy groups . The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and scalability. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
METHYL (E)-2-CYANO-3-{4-METHOXY-3-[(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)METHYL]PHENYL}-2-PROPENOATE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents. Reaction conditions such as temperature, pH, and reaction time are carefully controlled to optimize the yield and selectivity of the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
METHYL (E)-2-CYANO-3-{4-METHOXY-3-[(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)METHYL]PHENYL}-2-PROPENOATE has several scientific research applications:
Mechanism of Action
The mechanism of action of METHYL (E)-2-CYANO-3-{4-METHOXY-3-[(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)METHYL]PHENYL}-2-PROPENOATE involves its interaction with specific molecular targets and pathways. The triazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3-Triazole: A simpler triazole derivative with similar biological activities.
3-Nitro-1,2,4-Triazole:
Indole Derivatives: Compounds with a similar aromatic structure and diverse biological activities.
Uniqueness
METHYL (E)-2-CYANO-3-{4-METHOXY-3-[(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)METHYL]PHENYL}-2-PROPENOATE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyano, methoxy, and nitro groups, along with the triazole ring, makes it a versatile compound for various applications .
Properties
IUPAC Name |
methyl (E)-2-cyano-3-[4-methoxy-3-[(3-nitro-1,2,4-triazol-1-yl)methyl]phenyl]prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O5/c1-24-13-4-3-10(5-11(7-16)14(21)25-2)6-12(13)8-19-9-17-15(18-19)20(22)23/h3-6,9H,8H2,1-2H3/b11-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCNZNZJIMYWUGW-VZUCSPMQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C(=O)OC)CN2C=NC(=N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)OC)CN2C=NC(=N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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